Methyl 4-(2-bromopentanoyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-bromopentanoyl)benzoate is an organic compound with the molecular formula C13H15BrO3. It is a derivative of benzoic acid and contains a brominated pentanoyl group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-bromopentanoyl)benzoate typically involves multiple steps. One common method starts with the esterification of 4-bromobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting methyl 4-bromobenzoate is then subjected to a Friedel-Crafts acylation reaction with 2-bromopentanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification and Friedel-Crafts acylation reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-bromopentanoyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pentanoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the pentanoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The methyl ester group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include various substituted benzoates depending on the nucleophile used.
Reduction: The major product is the corresponding alcohol.
Oxidation: The major product is the carboxylic acid derivative.
Scientific Research Applications
Methyl 4-(2-bromopentanoyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(2-bromopentanoyl)benzoate involves its reactivity with various biological targets. The bromine atom can participate in halogen bonding, while the ester and carbonyl groups can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to specific effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromobenzoate: Similar structure but lacks the pentanoyl group.
Methyl 4-(bromomethyl)benzoate: Contains a bromomethyl group instead of a bromopentanoyl group.
Methyl 4-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
Uniqueness
Methyl 4-(2-bromopentanoyl)benzoate is unique due to the presence of the brominated pentanoyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
30768-94-6 |
---|---|
Molecular Formula |
C13H15BrO3 |
Molecular Weight |
299.16 g/mol |
IUPAC Name |
methyl 4-(2-bromopentanoyl)benzoate |
InChI |
InChI=1S/C13H15BrO3/c1-3-4-11(14)12(15)9-5-7-10(8-6-9)13(16)17-2/h5-8,11H,3-4H2,1-2H3 |
InChI Key |
IATJTXRWQPLRPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)C1=CC=C(C=C1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.